molecular formula C10H14O B1523505 Bcn-OH CAS No. 1263166-90-0

Bcn-OH

Cat. No. B1523505
CAS RN: 1263166-90-0
M. Wt: 150.22 g/mol
InChI Key: NSVXZMGWYBICRW-ULKQDVFKSA-N
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Description

“Bcn-OH” is a chemical compound with the formula C10H14O . It is also known as bicyclo [6.1.0]non-4-yn-9-yl}methanol .


Synthesis Analysis

The synthesis of Bcn-OH involves an electrochemically promoted coupling reaction between 5-hydroxytryptophan (5HTP) and simple aromatic amines . This process, known as electrochemical labelling of hydroxyindoles with chemoselectivity (eCLIC), enables site-specific labelling of full-length proteins under mild conditions .


Molecular Structure Analysis

The molecular structure of Bcn-OH is C10H14O . The exact mass is 150.10 and the molecular weight is 150.220 .


Chemical Reactions Analysis

Bcn-OH can react with azide-tagged molecules or biomolecules via copper-free Click Chemistry . It has been used in strain-promoted alkyne-azide and alkene-tetrazine click reactions . In one study, it was found that Bcn-OH reacts substantially faster than the more strained 7-membered THS .


Physical And Chemical Properties Analysis

Bcn-OH is a new-generation ultrathin two-dimensional (2D) nanomaterial . It has unique properties that have led to several applications, including catalysis, electrochemical energy storage, and energy generation .

Scientific Research Applications

Targeted Drug Delivery

BCN compounds, possibly including Bcn-OH, can have external functional groups tailored to bind specific cell receptors or proteins. This ensures that drugs are delivered precisely to the intended site within the body, potentially increasing the efficacy of treatments and reducing side effects .

Diagnostics

The unique electronic and optical properties of BCN compounds make them suitable as contrast agents in imaging techniques. This could help in enhancing the clarity and precision of diagnostic images .

Supercapacitors

Nanostructured BCN-based electrode materials, which may include Bcn-OH, can significantly improve the specific capacitance and energy density of supercapacitors. This application is crucial for developing more efficient energy storage systems .

Methanol Conversion

BCN compounds have shown notable activity improvement for methanol conversion processes with enhanced formic acid selectivity. This suggests that Bcn-OH could be used as a catalyst in such reactions, contributing to more efficient and selective chemical processes .

Catalytic Oxidation

BCN compounds have been used in the catalytic oxidation of benzene, indicating that Bcn-OH might also participate in similar reactions involving air pollutants, thus contributing to environmental remediation efforts .

Future Directions

Bcn-OH is an emerging two-dimensional nanomaterial for supercapacitors . It has received great interest in the recent past due to its unique properties . The future of Bcn-OH lies in its potential applications in various fields such as catalysis, electrochemical energy storage, and energy generation .

properties

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-11H,3-7H2/t8-,9+,10?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVXZMGWYBICRW-ULKQDVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2CO)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C2CO)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601254298
Record name (1α,8α,9α)-Bicyclo[6.1.0]non-4-yne-9-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bcn-OH

CAS RN

1263291-41-3
Record name (1α,8α,9α)-Bicyclo[6.1.0]non-4-yne-9-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does BCN-OH interact with its target, and what are the downstream effects?

A1: BCN-OH reacts specifically with azide groups, typically introduced into biomolecules through metabolic labeling or other modifications. This reaction, known as SPAAC, forms a stable triazole linkage. [, , , ] This bioorthogonal reaction proceeds rapidly under physiological conditions without requiring toxic catalysts, making it valuable for live-cell labeling and imaging. [, ] For example, BCN-OH conjugated to a phosphorogenic rhenium(I) complex enabled specific lysosome labeling in live cells. [] Another study demonstrated the use of a BCN-OH-based "click-and-release" system for intracellular delivery of carbon disulfide (CS2), allowing investigation of CS2-induced hepatotoxicity. []

Q2: What is the reactivity difference between BCN-OH and other strained alkynes/alkenes in SPAAC reactions?

A2: Research has shown that BCN-OH reacts much faster with 1,2-quinone in a SPAAC reaction compared to the strained alkene TCO-OH. [] Interestingly, while an 8-membered ring, BCN-OH reacts faster than the more strained 7-membered alkyne THS in SPAAC reactions with 1,2-quinone. Thermodynamic analysis suggests that this difference in reaction rate is mainly dictated by entropic factors. []

Q3: Are there any studies investigating the impact of the triphenylphosphonium (TPP) group on BCN-OH's reactivity?

A3: Yes, researchers have explored the use of TPP as a mitochondrial targeting group for BCN-OH. When linked to BCN-OH, the resulting BCN-TPP conjugate showed a 4.6-fold decrease in reaction rate with a model protein sulfenic acid compared to BCN-OH alone. [] This suggests potential steric hindrance from the TPP group affecting the optimal reaction orientation. Interestingly, BCN-TPP, unlike BCN-OH, did not react with protein persulfides, highlighting its potential selectivity. []

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